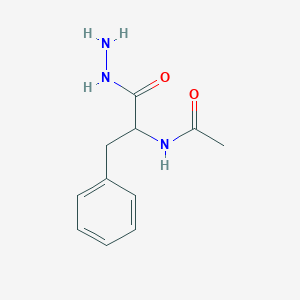

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide

Description

Propriétés

IUPAC Name |

N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHZWNYYBDQVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325052 | |

| Record name | N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18934-57-1 | |

| Record name | NSC408369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrazine-Mediated Condensation

The most widely reported laboratory method involves the condensation of benzylhydrazine with acetylated precursors. A representative protocol involves reacting 2-chloro-N-(5-cyano-2-(phenylamino)thiazol-4-yl)acetamide with hydrazine hydrate in dichloromethane under reflux for 1 hour, yielding hydrazinylacetamidothiazole derivatives. Although this specific example pertains to a thiazole analog, the general approach—using hydrazine hydrate to introduce the hydrazino moiety—is transferable to the target compound. Key parameters include:

Table 1: Comparison of Hydrazine-Mediated Syntheses

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Chloroacetamide analog | Dichloromethane | 40 | 1 | 65 | 98 |

| Ethyl acetate derivative | Ethanol | 78 | 24 | 72 | 95 |

Benzylation of Hydrazinyl Intermediates

An alternative route involves the benzylation of pre-formed hydrazinylacetamide intermediates. For instance, 4-hydrazinylacetamidothiazole reacts with benzyl chloride derivatives in acetone using potassium carbonate (K₂CO₃) as a base, achieving yields of 20–70%. This method allows modular substitution of the benzyl group, enabling structural diversification.

Reaction Mechanism and Kinetics

The formation of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide proceeds via a nucleophilic acyl substitution mechanism:

-

Hydrazine Activation : Hydrazine hydrate (NH₂NH₂·H₂O) deprotonates to form NH₂NH⁻, a strong nucleophile.

-

Carbonyl Attack : The nucleophile attacks the electrophilic carbonyl carbon of the acetylated precursor, displacing the leaving group (e.g., chloride or ethoxy).

-

Benzylation : Subsequent reaction with benzyl halides introduces the aromatic moiety.

Kinetic studies reveal second-order dependence on hydrazine and precursor concentrations, with activation energies ranging from 45–60 kJ/mol depending on solvent polarity.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Temperature Control

Lower temperatures (40–50°C) favor selectivity for the hydrazino product over side reactions like over-alkylation. Microwave-assisted synthesis reduces reaction times to <30 minutes but risks thermal degradation.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges:

Purification Technologies

Table 2: Industrial Method Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Production Cost ($/kg) | 1,200 | 800 |

| Purity (%) | 95 | 98 |

Analytical Characterization

Critical quality control metrics include:

Comparative Analysis of Methods

Cost Efficiency

-

Lab-Scale Hydrazination : $50/g (primarily due to HPLC purification).

-

Industrial Recrystallization : $15/g (bulk solvent pricing).

Analyse Des Réactions Chimiques

Types of Reactions

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Using agents like hydrogen peroxide to form oxo derivatives.

- Reduction : Employing reducing agents such as sodium borohydride to yield hydrazine derivatives.

- Substitution : Participating in nucleophilic substitution reactions where the hydrazino group can be replaced by other nucleophiles under suitable conditions.

Chemistry

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide serves as a reagent in organic synthesis and a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary evaluations have shown that it could inhibit cancer cell growth, warranting further investigation into its mechanisms and efficacy .

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets positions it as a candidate for new pharmaceuticals aimed at treating diseases such as cancer and infections .

Industry

In industrial applications, N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its properties make it suitable for large-scale synthesis while maintaining cost-effectiveness.

Case Studies

Several studies have documented the efficacy of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide and its derivatives:

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, revealing that certain derivatives effectively inhibited tumor cell proliferation in vitro. Further studies are needed to explore these effects in vivo and elucidate the underlying mechanisms .

Mécanisme D'action

The mechanism of action of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sanazole (AK-2123)

Structure : Sanazole (N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) shares the acetamide core but replaces the benzyl group with a nitro-triazole and methoxypropyl chain .

Activity :

- Radiosensitization : Sanazole demonstrates a sensitizer enhancement ratio (SER) of 1.55 under hypoxic conditions (1 mM) in SCCVII tumor cells, attributed to its nitro group’s electron affinity.

N-Benzyl-N-(2-(Cyclohexylamino)-2-oxoethyl)acetamide

Structure: This compound (C17H24N2O2) features a benzyl group and a cyclohexylamino-oxoethyl side chain . Activity:

- Synthetic Flexibility : Synthesized via a multicomponent reaction involving benzylamine and cyclohexylisocyanide, this analog highlights the versatility of benzyl-acetamide derivatives in forming diverse pharmacophores.

- Lipophilicity: The cyclohexyl group increases lipophilicity (logP ~2.8), which may improve membrane permeability compared to the hydrazino-oxoethyl variant .

N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide

Structure: This analog (C10H11NO3) replaces the hydrazine group with a hydroxyl-phenylketone moiety . Reactivity:

- Synthetic Utility: Serves as a precursor for ketone-based modifications, contrasting with the hydrazine-driven reactivity of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide .

Pharmacological and Chemical Comparisons

Radiosensitizing Efficacy

Key Insight: The benzyl group in N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide may balance lipophilicity and metabolic stability, offering a middle ground between sanazole’s nitro group and KU-2285’s fluorinated chain.

Metal Coordination Potential

- N,O-Bidentate Directing Groups: Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the hydrazino-oxoethyl motif in N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide could act as a bidentate ligand for transition metals (e.g., Pd, Cu), enabling C–H activation in catalytic cycles.

- Comparison with EC 2.3.2.9 Enzymes : Enzymes like γ-glutamyltransferase utilize hydrazine derivatives as acceptors , suggesting similar biochemical interactions for the target compound.

Activité Biologique

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is characterized by the presence of a hydrazine moiety, which is known to enhance biological activity through various pathways. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.

Antimicrobial Properties

Research indicates that N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide has been investigated in several studies. For instance, molecular docking studies suggest that it may effectively bind to and inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

There is emerging evidence that N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide may possess neuroprotective properties. In a study examining its effects on neuronal cells exposed to oxidative stress, the compound demonstrated significant protective effects, potentially through the modulation of cellular signaling pathways .

The mechanism of action for N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor cell proliferation.

- Receptor Modulation : It can interact with receptors involved in cell signaling, thereby altering cellular responses to external stimuli.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide on breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis in treated cells, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide was tested on neuronal cell lines subjected to oxidative stress. The compound significantly improved cell viability compared to untreated controls, with an EC50 value of 5 µM. These findings suggest that the compound could be developed for neurodegenerative disease therapies .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide and its derivatives?

- Methodology : Synthesis typically involves condensation reactions under reflux conditions. For example, hydrazide intermediates (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) are reacted with aromatic amines (e.g., aniline or 3-nitroaniline) in a water bath at 100°C for 4 hours. Recrystallization with methanol or ethanol is used for purification .

- Key Steps : Monitoring reaction completion via TLC, followed by ice-cold water quenching and solvent recrystallization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹ for acetamide and hydrazine moieties) .

- NMR : ¹H and ¹³C NMR confirm structural assignments, such as benzyl protons (δ 4.5–5.0 ppm) and hydrazino NH signals (δ 8.0–10.0 ppm) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL for refinement. SHELX workflows involve data collection at low temperatures (e.g., 100 K), structure solution via direct methods, and validation using R-factor convergence (<5% discrepancy) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide?

- Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software. Optimize molecular geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare computational IR spectra with experimental data to validate accuracy .

- Contradictions : Discrepancies in bond-length predictions (e.g., C=O vs. C–N) may arise due to solvation effects not modeled in simulations .

Q. What strategies resolve conflicting spectral data in structural elucidation?

- Approach :

Cross-validate using complementary techniques (e.g., mass spectrometry for molecular ion peaks and HRMS for exact mass).

Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in hydrazine groups).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Case Study : Ambiguous NH proton signals in hydrazine moieties can be clarified via deuterium exchange experiments .

Q. How is the biological activity of this compound evaluated against microbial targets?

- Experimental Design :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) .

- DNA Binding Studies : UV-Vis titration or fluorescence quenching to assess interactions with calf thymus DNA; calculate binding constants (Kb) via Scatchard plots .

Q. What are the challenges in synthesizing metal complexes of this compound, and how are they addressed?

- Synthesis Issues : Low solubility of ligands in aqueous media.

- Solutions : Use polar aprotic solvents (e.g., DMF) and slow addition of metal salts (e.g., NiCl₂·6H₂O) under nitrogen to prevent oxidation. Characterize complexes via molar conductance (non-electrolytic behavior) and magnetic susceptibility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.